

Application Notes and Protocols for Carbostyril 165 in Cell Imaging

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Compound of Interest

Compound Name: Carbostyril 165

Cat. No.: B1606466

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Introduction

Carbostyril 165, chemically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye belonging to the carbostyril family.[1][2] These heterocyclic compounds are recognized for their utility as scaffolds in physiologically active substances and as fluorescent probes.[3] **Carbostyril 165** exhibits excitation maxima at approximately 351/364 nm and an emission maximum greater than 400 nm, making it suitable for fluorescence microscopy applications.[4] Its electronically neutral nature and solubility in DMSO facilitate its use in biological imaging. This document provides detailed application notes and protocols for the use of **Carbostyril 165** in cell imaging, based on available data for the compound and its structural analogs.

Photophysical Properties

While specific experimentally determined quantitative photophysical data for **Carbostyril 165** are not readily available in the public domain, the properties of structurally similar carbostyril and quinolinone derivatives allow for reasonable estimations. The photophysical properties are highly dependent on the solvent environment due to potential intramolecular charge transfer (ICT) characteristics.

Property	Estimated Value	Remarks
Excitation Maximum (λ_{ex})	351 / 364 nm	In organic solvents like DMSO. [4]
Emission Maximum (λ_{em})	> 400 nm	Broad emission, specific maximum is solvent-dependent.[4]
Molar Extinction Coefficient (ϵ)	15,000 - 25,000 M ⁻¹ cm ⁻¹	Estimated based on similar quinolinone derivatives.
Fluorescence Quantum Yield (Φ_F)	0.1 - 0.5	Highly solvent and environment dependent. Can be enhanced in viscous media or when bound to cellular structures.
Fluorescence Lifetime (τ)	1 - 5 ns	Dependent on the local environment and potential quenching effects.
Solubility	10 mM in DMSO	Stock solutions are typically prepared in DMSO.[4]

Applications in Cell Imaging

Based on the applications of similar 7-(dialkylamino)quinoline derivatives, **Carbostyryl 165** is a promising candidate for various cell imaging applications, particularly for visualizing and tracking the subcellular localization of targeted molecules. A key application lies in its use as a fluorescent tag for bioactive molecules to study their mechanism of action and distribution within cells.

One notable application of a structurally related compound, RM-581-Fluo (a fluorescent version of an aminosteroid anticancer agent bearing a 7-(dimethylamino)quinoline moiety), demonstrated its utility in tracking the drug's accumulation in the endoplasmic reticulum (ER) of cancer cells.[5] This suggests that **Carbostyryl 165**, when conjugated to other molecules of interest, can serve as a powerful tool for drug development and cell biology research.

Experimental Protocols

The following are generalized protocols for the use of **Carbostyryl 165** in cell imaging, adapted from methodologies for similar fluorescent dyes and applications. Optimization of concentrations, incubation times, and imaging parameters is recommended for specific cell types and experimental conditions.

Protocol 1: General Staining of Live Cells

This protocol describes a general method for staining live cells with **Carbostyryl 165** to assess its cellular uptake and general localization.

Materials:

- **Carbostyryl 165**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium appropriate for the cell line
- Glass-bottom dishes or coverslips
- Live-cell imaging microscope equipped with appropriate filters for UV/blue excitation and blue/green emission.

Procedure:

- **Preparation of Stock Solution:** Prepare a 10 mM stock solution of **Carbostyryl 165** in anhydrous DMSO. Store at -20°C, protected from light.
- **Cell Preparation:** Plate cells on glass-bottom dishes or coverslips and culture overnight in a CO₂ incubator at 37°C to allow for cell adherence.
- **Preparation of Staining Solution:** On the day of the experiment, prepare a working solution of **Carbostyryl 165** by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

- Cell Staining:
 - Aspirate the culture medium from the cells.
 - Wash the cells once with warm PBS.
 - Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in the dark.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells two to three times with warm PBS or serum-free medium to remove excess dye.
- Imaging:
 - Add fresh, warm cell culture medium (can be with or without serum, depending on the experimental requirements) to the cells.
 - Image the cells using a fluorescence microscope with excitation around 350-370 nm and emission collection above 400 nm.

Protocol 2: Imaging the Subcellular Localization of a Carbostryl 165-Conjugated Molecule

This protocol is adapted from the study of RM-581-Fluo and can be used as a template for tracking the localization of a molecule of interest tagged with **Carbostryl 165**.^[5]

Materials:

- **Carbostryl 165**-conjugated molecule of interest
- Appropriate cell line (e.g., MCF-7 breast cancer cells)
- Cell culture medium and supplements
- Glass-bottom dishes

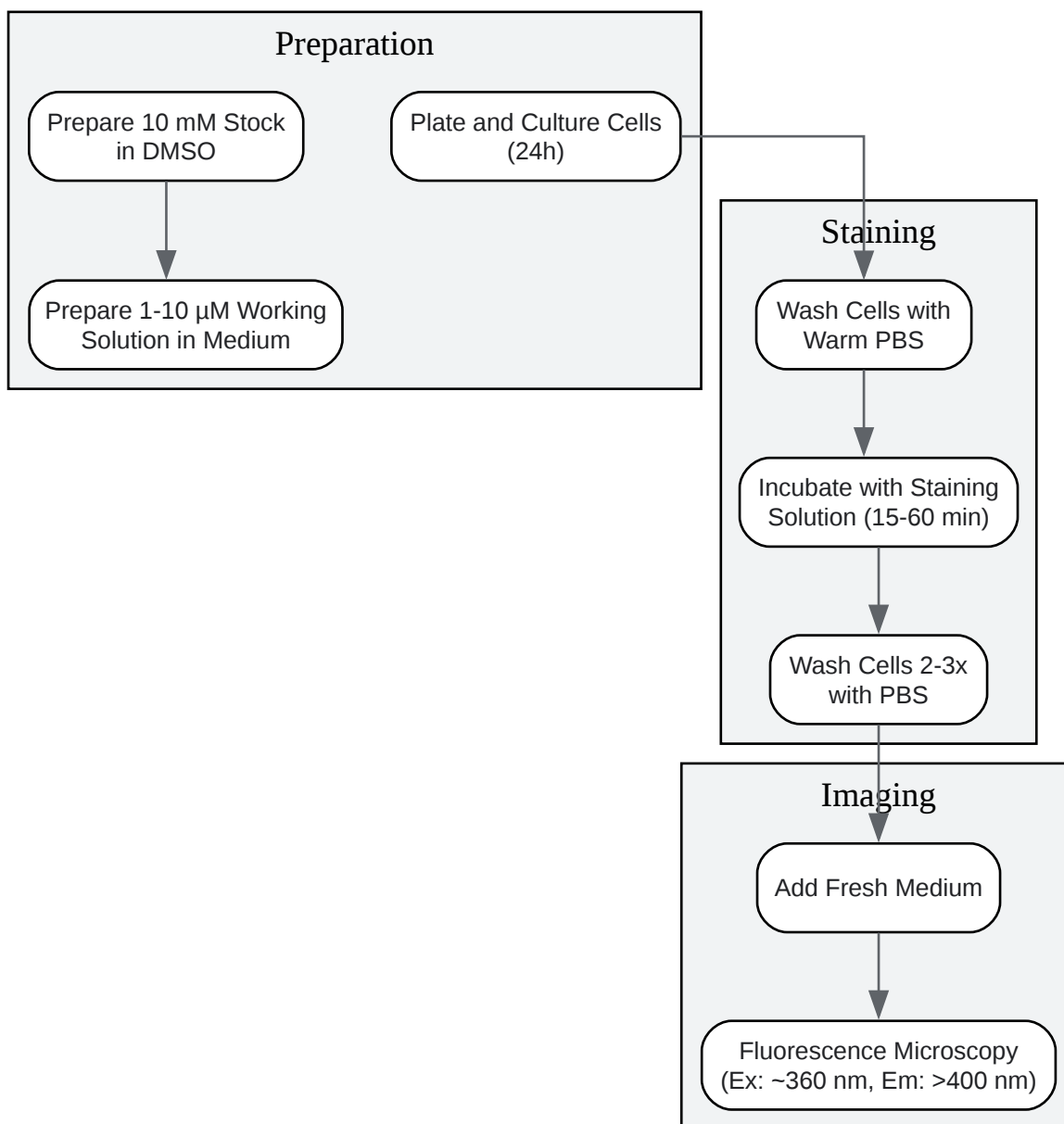
- Confocal laser scanning microscope
- Optional: Organelle-specific tracker dyes (e.g., ER-Tracker™) for colocalization studies.

Procedure:

- Cell Seeding: Seed cells (e.g., MCF-7) in glass-bottom dishes at an appropriate density and allow them to adhere for 24 hours.
- Treatment with Conjugate: Treat the cells with the **Carbostyryl 165**-conjugated molecule at a desired concentration (e.g., 10-30 μ M) in a complete cell culture medium.
- Incubation: Incubate the cells for a specific duration (e.g., 1, 2, or 4 hours) at 37°C in a CO₂ incubator.
- Optional Co-staining: If performing colocalization studies, incubate the cells with an organelle-specific tracker dye according to the manufacturer's protocol during the last 30 minutes of the incubation with the **Carbostyryl 165**-conjugate.
- Washing:
 - Aspirate the treatment medium.
 - Wash the cells twice with PBS.
- Imaging:
 - Add fresh PBS or imaging buffer to the cells.
 - Acquire images using a confocal microscope. For the **Carbostyryl 165**-conjugate, use an excitation wavelength of ~365 nm and collect emission between 430-550 nm.[5] Use appropriate laser lines and emission filters for any co-stains.
 - Optimize imaging parameters (laser power, gain, pinhole size) to obtain high-quality images with minimal phototoxicity.

Visualizations

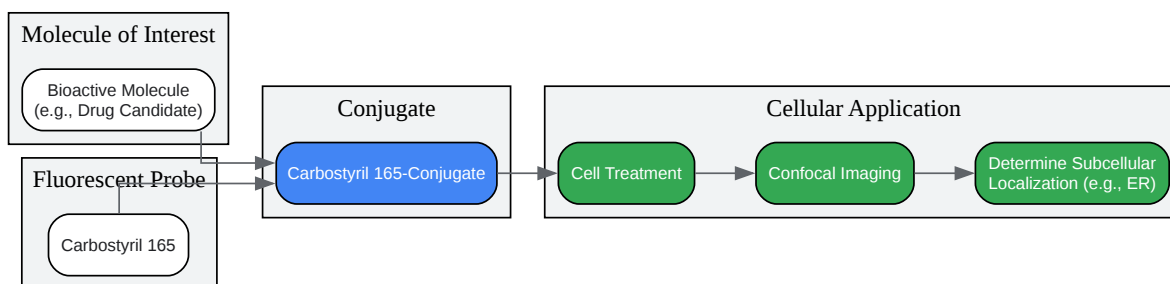
Experimental Workflow for Live-Cell Staining



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Caption: Workflow for general live-cell staining with **Carbostyryl 165**.

Logical Relationship for Subcellular Localization Studies



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Caption: Logic of using **Carbostryril 165** as a tag for subcellular localization.

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